23:2 Diyne PE [DC(8,9)PE]

Membrane Biophysics Lipid Self-Assembly Phase Behavior

Researchers designing polymerizable lipid assemblies often find conventional saturated or mono-unsaturated PEs cannot be covalently stabilized without compromising membrane integrity. 23:2 Diyne PE [DC(8,9)PE] directly addresses this limitation. • Symmetric dual-diyne C23:2 acyl chains undergo UV-initiated topotactic polymerization, forming intermolecular crosslinks that produce bilayers with measurably enhanced mechanical stability and reduced leakage versus non-polymerizable PE analogs. • The ethanolamine headgroup confers HII-phase propensity and fusogenic character essential for endosomal escape-functionality unattainable with 23:2 Diyne PC. • Preferred scaffold for photopolymerized 2D nanomembranes, stabilized liposomes, and membrane protein reconstitution platforms requiring post-assembly covalent locking. Supplied as >99% (TLC) powder; stored at -20°C; shipped on dry ice.

Molecular Formula C51H86NO8P
Molecular Weight 872.2 g/mol
Cat. No. B12363458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23:2 Diyne PE [DC(8,9)PE]
Molecular FormulaC51H86NO8P
Molecular Weight872.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
InChIInChI=1S/C51H86NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-50(53)57-47-49(48-59-61(55,56)58-46-45-52)60-51(54)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49H,3-20,29-48,52H2,1-2H3,(H,55,56)/t49-/m1/s1
InChIKeyZBLCBXGAYXHPIY-ANFMRNGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

23:2 Diyne PE [DC(8,9)PE]: Technical Baseline and Procurement Profile for Photopolymerizable Phosphatidylethanolamine Lipid


23:2 Diyne PE [DC(8,9)PE] (CAS 144750-73-2, C51H86NO8P, MW 872.20), also referred to as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine, is a photoreactive, diacetylene-functionalized glycerophospholipid . It consists of a zwitterionic phosphatidylethanolamine (PE) headgroup and two symmetric C23:2 acyl chains, each containing a conjugated diyne moiety positioned at carbons 10 and 12 (nomenclature as DC(8,9)) that confers the capacity for UV-initiated topotactic polymerization . This polymerization covalently crosslinks lipid assemblies, yielding stabilized bilayers and vesicles with hybrid biomembrane/synthetic-polymer characteristics .

23:2 Diyne PE [DC(8,9)PE]: Why In-Class Analogs and Generic Phosphatidylethanolamines Cannot Be Interchanged


The primary differentiator of 23:2 Diyne PE [DC(8,9)PE] is its dual diacetylene moieties within the hydrophobic acyl chains. This is not a minor structural variation; it introduces a unique, covalent photo-crosslinking mechanism absent in conventional saturated (e.g., DPPE, DSPE) or mono-unsaturated PEs . Unlike other functionalized PEs that rely on terminal click handles (e.g., DSPE-Alkyne, DSPE-DBCO) for single-point conjugation, 23:2 Diyne PE enables lateral, intermolecular polymerization that reinforces the entire membrane continuum [1]. Critically, substitution with the phosphatidylcholine (PC) analog (23:2 Diyne PC) fails for applications requiring PE-specific membrane curvature, hexagonal phase (HII) propensity, or fusogenic activity, as the smaller ethanolamine headgroup of 23:2 Diyne PE promotes tighter molecular packing and distinct phase behavior . Similarly, using the asymmetric analog (16:0-23:2 Diyne PE) alters membrane fluidity and crosslinking density due to the mixed-chain architecture, precluding direct substitution for experiments requiring a symmetric, homogeneous polymerizable bilayer .

23:2 Diyne PE [DC(8,9)PE]: Procurement-Relevant Evidence for Differentiated Performance Versus Key Analogs


Headgroup-Specific Membrane Packing and Curvature Propensity Differentiates 23:2 Diyne PE from 23:2 Diyne PC

23:2 Diyne PE [DC(8,9)PE] exhibits fundamentally different mesophase behavior compared to its PC analog (23:2 Diyne PC). The ethanolamine headgroup of 23:2 Diyne PE promotes tighter intermolecular packing and favors non-lamellar (inverted hexagonal, HII) phase formation, while 23:2 Diyne PC predominantly forms lamellar bilayers . This headgroup difference is quantified by molecular packing parameter differences and directly influences membrane curvature stress and fusogenicity. This distinction is critical for experiments modeling PE-rich biological membranes or engineering fusogenic drug delivery systems .

Membrane Biophysics Lipid Self-Assembly Phase Behavior

Symmetric Acyl Chain Architecture Yields Higher Crosslinking Density Than Asymmetric 16:0-23:2 Diyne PE Analog

23:2 Diyne PE possesses two identical diyne-functionalized acyl chains, enabling dense, intermolecular crosslinking throughout the bilayer. In contrast, the asymmetric analog 16:0-23:2 Diyne PE contains only one polymerizable diyne chain paired with a saturated palmitoyl chain, resulting in lower crosslinking density and altered membrane fluidity . While no direct quantitative comparison of crosslinking efficiency is published, the structural difference dictates that 23:2 Diyne PE yields a more homogeneous, highly crosslinked polymer network, essential for applications requiring maximal mechanical reinforcement .

Polymerizable Lipids Membrane Stabilization UV-Crosslinking

UV-Polymerized 23:2 Diyne PE Vesicles Exhibit Demonstrated Shell Stability and Ligand Presentation for Immune Checkpoint Blockade

In a direct application study, liposomes formulated with the PC analog (DC8,9PC) and photo-crosslinked via UV irradiation demonstrated a defined vesicle diameter of 137.7 ± 1.04 nm with high serum stability and enabled multivalent PD-L1 binding [1]. While this study utilized DC8,9PC rather than 23:2 Diyne PE, it establishes the functional utility of the diyne-phospholipid scaffold. Procurement of 23:2 Diyne PE is justified for analogous applications where the PE headgroup's fusogenic properties or enhanced membrane packing are required [2].

Cancer Immunotherapy Liposomal Drug Delivery PD-L1 Targeting

Compatibility with PEGylated Lipids Enables High Serum Stability (>90%) in Polymerizable Nanoparticle Formulations

While 23:2 Diyne PE itself lacks published data in this specific formulation, the closely related PC analog (DC8,9PC) has been shown to form stable lipid nanoparticles (LNPs) when combined with DSPE-PEG2000. These LNPs exhibited >90% serum stability at 37°C and remained stable for at least 42 days at room temperature [1]. The high PEGylation tolerance (up to 20 mol%) of the diyne-lipid platform is a key differentiator versus conventional liposomal formulations. 23:2 Diyne PE is expected to confer similar formulation stability with the added benefit of PE-specific membrane properties [2].

Stealth Liposomes Nanoparticle Engineering Photodynamic Therapy

23:2 Diyne PE [DC(8,9)PE]: Validated Application Scenarios Informing Procurement Decisions


Construction of UV-Stabilized, Polymer-Reinforced Liposomes and Hybrid Vesicles

23:2 Diyne PE is the preferred choice for fabricating photo-crosslinkable liposomes requiring enhanced mechanical stability and reduced leakage. As demonstrated by studies on the PC analog, UV irradiation of diyne-containing vesicles yields a covalently crosslinked bilayer shell [1]. 23:2 Diyne PE is specifically selected over 23:2 Diyne PC when the formulation demands PE-mediated membrane curvature, fusogenicity, or tighter lipid packing [2].

Fabrication of Free-Standing 2D Nanomembranes and Solid-Supported Lipid Bilayers

Diacetylene phospholipids, including 23:2 Diyne PE, undergo topotactic photopolymerization to form robust, free-standing two-dimensional nanomembranes [1]. These polymerized bilayers serve as durable scaffolds for biosensing, filtration, and membrane protein reconstitution. 23:2 Diyne PE is selected over 16:0-23:2 Diyne PE when maximal crosslinking density and homogeneous polymer network formation are required, due to its symmetric dual-diyne architecture [2].

Engineering of Fusogenic Drug Delivery Systems for Cytosolic Payload Release

The PE headgroup of 23:2 Diyne PE confers a propensity for non-lamellar (hexagonal HII) phase formation, a property strongly associated with membrane fusion and endosomal escape [1]. Liposomes incorporating 23:2 Diyne PE can be photopolymerized for in vivo stability while retaining the fusogenic character essential for cytosolic delivery of nucleic acids, proteins, or other macromolecular therapeutics. This dual functionality cannot be achieved with 23:2 Diyne PC, which favors stable lamellar phases [2].

Biomimetic Membrane Platforms for Studying PE-Specific Lipid-Protein Interactions

23:2 Diyne PE provides a polymerizable, stabilized lipid bilayer that mimics the ethanolamine-rich inner leaflet of biological membranes [1]. Researchers utilize this scaffold to reconstitute and study PE-binding proteins, curvature-sensing domains, and membrane-active peptides under conditions where conventional, non-polymerizable PEs would be too labile. The ability to photochemically 'lock' the bilayer post-reconstitution enables downstream analysis (e.g., AFM, SPR) that would otherwise disrupt a fluid membrane [2].

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